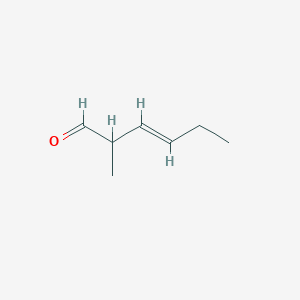
2-Methylhex-3-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhex-3-enal is an organic compound with the molecular formula C₇H₁₂O It is an aldehyde with a double bond located at the third carbon atom and a methyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylhex-3-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2-methylbutanal with acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the enolate intermediate. The reaction proceeds as follows:
- Formation of the enolate intermediate from 2-methylbutanal.
- Nucleophilic addition of the enolate to acetaldehyde.
- Dehydration of the aldol product to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts such as solid bases or metal oxides may be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylhex-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 2-methylhex-3-enol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Addition: Halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl)
Major Products Formed
Oxidation: 2-Methylhex-3-enoic acid
Reduction: 2-Methylhex-3-enol
Addition: this compound derivatives with halogen or hydrogen halide addition
Applications De Recherche Scientifique
2-Methylhex-3-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant aroma and flavor profile.
Mécanisme D'action
The mechanism of action of 2-methylhex-3-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond in the molecule allows for additional interactions with electrophiles, leading to various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylhex-2-enal: Similar structure but with the double bond at the second carbon atom.
3-Methylhex-3-enal: Similar structure but with the methyl group at the third carbon atom.
2-Methylpent-3-enal: Similar structure but with a shorter carbon chain.
Uniqueness
2-Methylhex-3-enal is unique due to its specific arrangement of the double bond and the methyl group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and the fragrance industry.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(E)-2-methylhex-3-enal |
InChI |
InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h4-7H,3H2,1-2H3/b5-4+ |
Clé InChI |
XIPAVEJROWUIHG-SNAWJCMRSA-N |
SMILES isomérique |
CC/C=C/C(C)C=O |
SMILES canonique |
CCC=CC(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


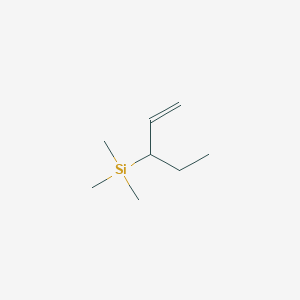
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
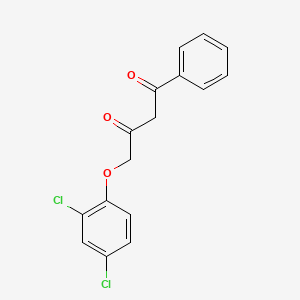
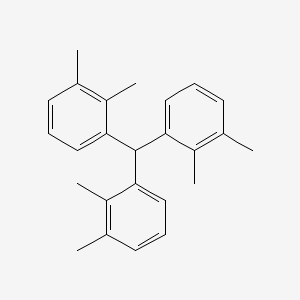

![Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B12553559.png)

![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
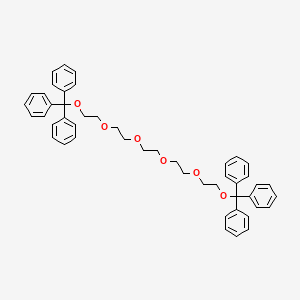
![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)

